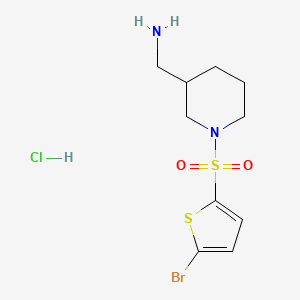
1-(6-Chloro-pyridin-3-ylmethyl)-2-methyl-piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-pyridin-3-ylmethyl)-2-methyl-piperazine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
準備方法
The synthesis of 1-(6-Chloro-pyridin-3-ylmethyl)-2-methyl-piperazine hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination of Pyridine: The starting material, pyridine, is chlorinated to introduce a chlorine atom at the 6-position, forming 6-chloropyridine.
Alkylation: The chlorinated pyridine is then subjected to alkylation with a suitable alkylating agent to introduce the pyridin-3-ylmethyl group.
Piperazine Formation: The resulting intermediate is reacted with 2-methylpiperazine under appropriate conditions to form the desired piperazine derivative.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to enhance yield and purity, as well as to ensure scalability and cost-effectiveness.
化学反応の分析
1-(6-Chloro-pyridin-3-ylmethyl)-2-methyl-piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the piperazine ring and formation of corresponding hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired transformations.
科学的研究の応用
1-(6-Chloro-pyridin-3-ylmethyl)-2-methyl-piperazine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with applications in the development of new drugs for various diseases.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, providing insights into cellular mechanisms and disease processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(6-Chloro-pyridin-3-ylmethyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
1-(6-Chloro-pyridin-3-ylmethyl)-2-methyl-piperazine hydrochloride can be compared with other similar compounds, such as:
1-(6-Chloro-pyridin-3-ylmethyl)-2-ethyl-piperazine hydrochloride: This compound has an ethyl group instead of a methyl group, which may affect its chemical and biological properties.
1-(6-Chloro-pyridin-3-ylmethyl)-2-phenyl-piperazine hydrochloride: The presence of a phenyl group introduces additional aromatic interactions, potentially altering its activity and applications.
1-(6-Chloro-pyridin-3-ylmethyl)-2-hydroxy-piperazine hydrochloride: The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it a valuable compound for various research and industrial purposes.
特性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.ClH/c1-9-6-13-4-5-15(9)8-10-2-3-11(12)14-7-10;/h2-3,7,9,13H,4-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWFXKGRPBJRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7898907.png)
![[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898915.png)




![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7898954.png)


![3-[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898975.png)



